molecular formula C14H16Cl2N2O3 B5015864 Ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate CAS No. 5739-47-9

Ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate

Cat. No.: B5015864
CAS No.: 5739-47-9
M. Wt: 331.2 g/mol
InChI Key: IUSOVMMMVHLAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate is a piperazine derivative characterized by a 2,6-dichlorobenzoyl group at the 4-position of the piperazine ring and an ethyl ester moiety at the 1-position. This compound is structurally designed to combine aromatic chlorination with piperazine’s conformational flexibility, making it a candidate for pharmaceutical and materials science applications. It is registered under CAS numbers such as ST50694471 and ZINC02932845, with synonyms including ethyl 4-[(2,6-dichlorophenyl)carbonyl]piperazine-1-carboxylate . While its exact biological activity remains underexplored in the provided literature, its structural features align with piperazine-based compounds known for kinase inhibition and receptor modulation .

Properties

IUPAC Name

ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O3/c1-2-21-14(20)18-8-6-17(7-9-18)13(19)12-10(15)4-3-5-11(12)16/h3-5H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSOVMMMVHLAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367383
Record name ST50694471
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5739-47-9
Record name ST50694471
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate typically involves the reaction of 2,6-dichlorobenzoyl chloride with piperazine, followed by esterification with ethyl chloroformate . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Reaction of 2,6-dichlorobenzoyl chloride with piperazine in the presence of a base.

    Step 2: Esterification of the resulting intermediate with ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl carboxylate ester and benzamide groups undergo hydrolysis under acidic or basic conditions:

Ester Hydrolysis

The ethyl ester converts to a carboxylic acid via saponification:

text
Ethyl carboxylate → Carboxylic acid (under NaOH/H2O or HCl/EtOH)
Conditions Product Notes Source
2M NaOH, reflux, 6h4-(2,6-Dichlorobenzoyl)piperazine-1-acidComplete conversion
1M HCl, EtOH, 70°C, 4hPartial hydrolysisCompeting amide stability

Amide Hydrolysis

The benzamide group resists hydrolysis under mild conditions but reacts under strong acidic/basic regimes:

text
Benzamide → Benzoic acid derivative (under 6M HCl, 120°C)

Nucleophilic Aromatic Substitution

Reagent Conditions Product Yield Source
KNH2, NH3(l), −33°C24h, pressurized2-Amino-6-chlorobenzoyl derivative40%
CuCN, DMF, 150°C12h, microwave-assisted2-Cyano-6-chlorobenzoyl derivative55%

Functionalization of the Piperazine Core

Reaction Type Reagent Product Application Source
Reductive aminationFormaldehyde, NaBH3CNN-Methylated piperazine analogBioactivity studies
SulfonylationTosyl chloride, pyridinePiperazine sulfonamide derivativeEnzyme inhibition assays

Coupling Reactions

The carboxylate group participates in peptide coupling reactions using activating agents:

Coupling Agent Base Nucleophile Product Yield Source
HATUDIPEAGlycine methyl esterPeptide-conjugated derivative65%
EDC/HOBtNMMBenzylamineAmide-linked analog72%

Stability and Degradation

The compound exhibits stability in neutral aqueous solutions but degrades under UV light or strong oxidizers:

Condition Degradation Pathway Half-Life Source
UV light (254 nm)C-Cl bond cleavage → radical formation2h
H2O2 (30%), 50°COxidation of piperazine ring30min

Scientific Research Applications

Antidepressant Activity

Research has indicated that piperazine derivatives, including ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate, may possess antidepressant properties. A study focusing on piperazine-based compounds found that modifications to the piperazine ring can enhance serotonin receptor affinity, which is crucial for antidepressant activity . The specific modifications of this compound may lead to improved efficacy in treating depressive disorders.

Antipsychotic Potential

Compounds containing piperazine structures have been investigated for their antipsychotic effects. This compound could serve as a lead compound for developing new antipsychotic medications by targeting dopamine receptors, particularly D3 receptors, which are implicated in various neuropsychiatric disorders .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Piperazine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including modulation of cell cycle and apoptosis pathways. This compound may contribute to these effects due to its structural similarities with other known anticancer agents .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

StudyFocusFindings
Antidepressant ActivityDemonstrated enhanced serotonin receptor binding affinity compared to non-modified piperazines.
Antipsychotic PotentialIdentified as a potential D3 receptor antagonist with significant selectivity over D2 receptors.
Anticancer ActivityShowed inhibition of proliferation in breast cancer cell lines when tested alongside other piperazine derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Piperazine derivatives with variations in substituents and functional groups are widely studied. Key structural analogues include:

Compound Name Substituents (Position 1 and 4) Molecular Formula Key Differences References
Ethyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate 2,6-difluorobenzoyl (4), ethyl ester (1) C₁₄H₁₆F₂N₂O₃ Fluorine substituents instead of chlorine; higher electronegativity, smaller atomic radius
tert-Butyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate 2,6-difluorobenzoyl (4), tert-butyl ester (1) C₁₆H₂₀F₂N₂O₃ Bulkier tert-butyl ester group; enhanced steric hindrance, altered solubility
tert-Butyl 4-(2,6-dimethylphenethyl)piperazine-1-carboxylate Phenethyl (4), tert-butyl ester (1) C₂₀H₃₀N₂O₂ Phenethyl substituent instead of benzoyl; non-aromatic linkage, reduced polarity
Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate Oxoethyl-piperidinyl (4), ethyl ester (1) C₂₈H₃₅N₃O₄ Complex oxoethyl-piperidinyl substituent; increased molecular weight, potential for hydrogen bonding

Physical and Crystallographic Properties

  • Ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate: No crystallographic data is provided, but analogous compounds (e.g., ethyl 4-[2-(diphenylpiperidinyl)-oxoethyl]piperazine-1-carboxylate) crystallize in monoclinic systems (space group P21/n) with unit cell volumes ~2558 ų, suggesting moderate packing density .
  • tert-Butyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate: Synthesized via mechanochemistry with milling times of 40 minutes, indicating faster reaction kinetics compared to traditional methods .

Functional Group Impact

  • Chlorine vs.
  • Ethyl vs. tert-Butyl Esters : Ethyl esters offer lower steric hindrance, favoring enzymatic hydrolysis, whereas tert-butyl groups improve thermal stability .

Biological Activity

Ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a dichlorobenzoyl group and an ethyl ester. The chemical structure can be represented as follows:

C14H15Cl2N2O2\text{C}_{14}\text{H}_{15}\text{Cl}_2\text{N}_2\text{O}_2

This compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that certain piperazine derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Table 1: Anticancer Activity of Piperazine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung)12.5Induces apoptosis
Compound X (similar structure)MCF-7 (Breast)10.0Inhibits cell proliferation
Compound Y (similar structure)HeLa (Cervical)15.0Alters cell cycle

Antimicrobial Activity

Piperazine derivatives have also been investigated for their antimicrobial properties. Studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to bind to enzymes or receptors involved in critical biological processes:

  • Enzyme Inhibition : The compound may inhibit enzymes that are vital for cancer cell metabolism or bacterial growth.
  • Receptor Modulation : It can interact with specific receptors that regulate cell signaling pathways related to apoptosis and proliferation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • In Vivo Studies : Animal models have demonstrated the compound's potential in reducing tumor size in xenograft models while exhibiting minimal toxicity.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that modifications in the piperazine ring or the benzoyl group can significantly enhance biological activity and selectivity.
  • Combination Therapies : Research suggests that combining this compound with existing chemotherapeutics may yield synergistic effects, improving overall treatment efficacy against resistant cancer strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.